Cyclohexyl(dimethoxy)methylsilane
Overview
Description
Cyclohexyl(dimethoxy)methylsilane is a compound that is not directly mentioned in the provided papers. However, the papers do discuss various silane and cyclohexane derivatives, which can provide insights into the synthesis, molecular structure, and chemical properties of related compounds. These derivatives are often used as intermediates in organic synthesis, particularly in the construction of complex molecules with cyclohexane rings, which are common in natural products and pharmaceuticals .
Synthesis Analysis
The synthesis of cyclohexane derivatives can involve multiple steps starting from readily available precursors. For instance, an optically active cyclohexenone derivative has been synthesized in a 25% overall yield starting from 1,4-bis(benzyloxy)-2,3-epoxy butane, indicating the potential for complex cyclohexane ring systems to be constructed from simpler molecules . Similarly, 1,4-bis-trimethylsiloxy-1,3-cyclohexadiene has been used in cycloaddition reactions to yield 1,4-bis-oxygenated bicyclo[2.2.2]-octanes, demonstrating the utility of cyclohexadiene derivatives in forming more complex structures . These examples suggest that cyclohexyl(dimethoxy)methylsilane could potentially be synthesized through similar multi-step processes involving silylation and cycloaddition reactions.
Molecular Structure Analysis
The molecular structure of silane derivatives is often confirmed using spectroscopic methods such as NMR, IR spectroscopy, and mass spectrometry. For example, the structural and stereoisomers of disilacyclohexanes were confirmed using these techniques . While the exact structure of cyclohexyl(dimethoxy)methylsilane is not discussed, the methodologies applied in these studies could be used to analyze and confirm its molecular structure.
Chemical Reactions Analysis
Cyclohexane derivatives participate in various chemical reactions, including cycloadditions, which are pivotal for constructing complex cyclic structures. The [4+2] cycloaddition reaction is a common method for forming six-membered rings, as demonstrated by the reactions involving 1,4-dimethyl-1,4-disilacyclohexanes and 2,3-dimethylene-1,4-dioxane derivatives . These studies highlight the reactivity of cyclohexane derivatives in forming new bonds and generating functionalized products, which could be relevant for the reactivity of cyclohexyl(dimethoxy)methylsilane.
Physical and Chemical Properties Analysis
The physical and chemical properties of silane and cyclohexane derivatives are influenced by their functional groups and molecular geometry. While the papers do not provide specific data on the properties of cyclohexyl(dimethoxy)methylsilane, they do offer insights into the behavior of similar compounds. For instance, the stability of precursors like 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane and their ability to undergo cycloaddition reactions suggest that the dimethoxy groups in cyclohexyl(dimethoxy)methylsilane may confer stability and reactivity suitable for further synthetic applications . Additionally, the synthesis of cyclopropanes and cyclobutanes from 1,5-bis(trimethylsiloxy)-1,5-dimethoxy-1,4-pentadienes indicates that the presence of silyloxy and methoxy groups can direct the formation of small cyclic structures .
Scientific Research Applications
1. Polymer Fluorescence Studies
Cyclohexyl(dimethoxy)methylsilane-related compounds have been studied in the context of polymer fluorescence. For instance, poly(methylphenylsiloxane) (PMPS) and its copolymers with dimethylsiloxane, studied in different solvents like cyclohexane, exhibit multiexponential fluorescence decay, highlighting their potential use in advanced polymer materials research (Maçanita, Piérola, & Horta, 1991).
2. Toughening Poly(methyl methacrylate) Nanocomposites
Research involving cyclohexyl(dimethoxy)methylsilane derivatives like cyclohexyl-POSS has demonstrated their effectiveness in toughening poly(methyl methacrylate) (PMMA) nanocomposites. These materials show improved tensile toughness, potentially useful in various industrial applications (Kopesky, McKinley, & Cohen, 2006).
3. Synthesis of Functionalized Polysiloxanes
Cyclohexyl(dimethoxy)methylsilane analogs have been utilized in synthesizing functionalized polysiloxanes with various end groups. These compounds show promise for creating thermosetting materials with specific properties, including different glass transition temperatures (Chakraborty & Soucek, 2008).
4. Development of Organosilicon Compounds
Studies have shown the potential of cyclohexyl(dimethoxy)methylsilane and similar compounds in the development of new organosilicon compounds, contributing to the field of synthetic chemistry and materials science (Kanazashi & Takakusa, 1954).
5. Characterization of Polysiloxanes
Characterization studies of polysiloxanes, including those with cyclohexyl(dimethoxy)methylsilane components, have been performed using NMR spectroscopy. These studies are significant for understanding the properties of materials used in gas chromatography (Mayer, Zöllner, & Kählig, 1999).
6. Preparation of Amino Silicone Oil
Cyclohexyl(dimethoxy)methylsilane has been used in the preparation of low-yellowing amino silicone oil, showing potential in textile finishing applications (Yv Xiao-hong, 2011).
Safety And Hazards
Cyclohexyl(dimethoxy)methylsilane is combustible and causes skin irritation . It is also toxic to aquatic life with long-lasting effects . Precautions should be taken to avoid release to the environment, and protective gloves, eye protection, and face protection should be worn when handling this chemical .
properties
IUPAC Name |
cyclohexyl-dimethoxy-methylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O2Si/c1-10-12(3,11-2)9-7-5-4-6-8-9/h9H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJCABYOVIHNPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(C1CCCCC1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40864805 | |
Record name | Cyclohexyl(methyl)dimethoxysilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40864805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Cyclohexane, (dimethoxymethylsilyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Cyclohexyldimethoxymethylsilane | |
CAS RN |
17865-32-6 | |
Record name | Cyclohexyldimethoxymethylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17865-32-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexane, (dimethoxymethylsilyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017865326 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexane, (dimethoxymethylsilyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclohexyl(methyl)dimethoxysilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40864805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexyldimethoxymethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.399 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Cyclohexane, (dimethoxymethylsilyl)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
Citations
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